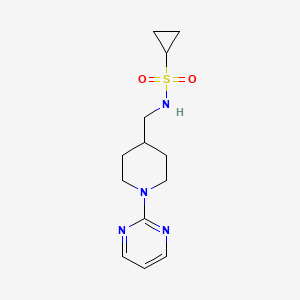

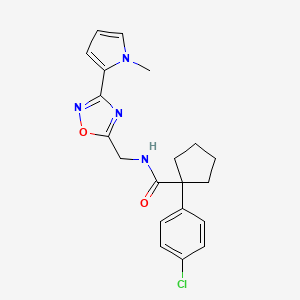

![molecular formula C19H16N4O2S3 B2874193 2-((3-(4-甲氧基苯基)-1,2,4-噻二唑-5-基)硫代)-N-(6-甲基苯并[d]噻唑-2-基)乙酰胺 CAS No. 864922-81-6](/img/structure/B2874193.png)

2-((3-(4-甲氧基苯基)-1,2,4-噻二唑-5-基)硫代)-N-(6-甲基苯并[d]噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a compound that has been studied for its potential analgesic properties . It is a selective activator for TWIK-related K+ (TREK) channels, which are potential targets for pain relief .

Synthesis Analysis

The compound is related to a series of 22 analogs of thiazole orange, a commercial cyanine dye with antileishmanial activity . These analogs were synthesized to increase the selectivity of such compounds while maintaining efficacy .

Molecular Structure Analysis

The compound binds to the cryptic binding site formed by P1 and TM4 in TREK-1, as suggested by computational modeling and experimental analysis . The carboxyl group of the compound is a structural determinant for binding to TREK-1/2 .

Chemical Reactions Analysis

The compound is part of a series of cyanines possessing substitutions on the quinolinium ring system . These cyanines displayed potency against Leishmania donovani axenic amastigotes .

科学研究应用

腺苷 A3 受体拮抗剂

研究表明,噻二唑衍生物(包括具有与所讨论化学物质相似的甲氧基苯基和噻二唑结构的化合物)已被合成并评估为人类腺苷 A3 受体的有效且选择性的拮抗剂。这些化合物,特别是苯环中带有甲氧基和特定的 N-乙酰基或丙酰基取代基的化合物,显示出对腺苷 A3 受体的结合亲和力和选择性显着增加。该系列中最有效的拮抗剂在人类腺苷 A3 受体上表现出 0.79 nM 的 Ki 值,表明在与腺苷 A3 受体的关键信号转导途径 cAMP 生物合成相关的功能测定中具有很强的拮抗特性。这表明在专注于调节腺苷受体活性和其在各种生理和病理过程中的影响的研究中具有潜在的应用 (Jung 等人,2004 年)。

癌症治疗中的光动力疗法

另一项关于噻二唑衍生物应用的研究,特别是那些含有连接到席夫碱和取代锌酞菁的苯磺酰胺基团的研究,揭示了在癌症治疗中光动力疗法 (PDT) 的巨大潜力。这些化合物表现出高单线态氧量子产率和良好的荧光特性,这对于 PDT 中使用的 II 型光敏剂至关重要。该研究强调了这些化合物通过光动力疗法治疗癌症的显着潜力,表明它们在医学领域用作有效光敏剂 (Pişkin 等人,2020 年)。

抗菌和抗病毒特性

对带有 1,3,4-噻二唑部分的苯并噻唑衍生物的研究证明了良好的抗菌和抗病毒活性。发现这些化合物对烟草花叶病毒 (TMV) 和几种细菌菌株有效,包括水稻黄单胞菌 (Xoo) 和青枯菌 (Rs)。具体而言,一些化合物显示出超过标准药物的抗 Xoo 和抗 Rs 作用,表明在开发新的抗菌和抗病毒剂中具有潜在的应用 (Tang 等人,2019 年)。

作用机制

安全和危害

While the compound has shown promising results in pain relief, the potential toxicity of these agents is a concern . Despite the high antileishmanial potency of the target compounds, their toxicity suggests that further information regarding the target(s) of these molecules is needed to aid their development as antileishmanials .

属性

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S3/c1-11-3-8-14-15(9-11)27-18(20-14)21-16(24)10-26-19-22-17(23-28-19)12-4-6-13(25-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXKDXNQZHSWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NS3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)

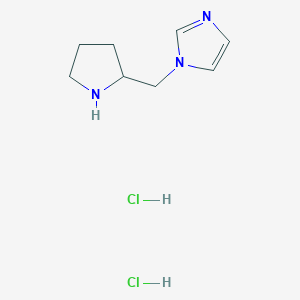

![Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B2874118.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2874121.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2874122.png)

![2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid](/img/no-structure.png)

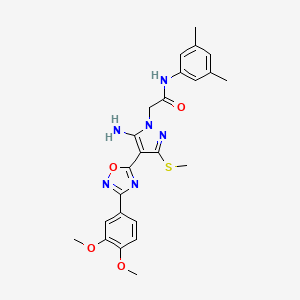

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874129.png)

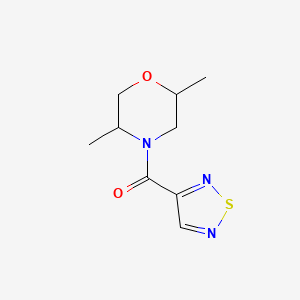

![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2874130.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2874131.png)

![7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2874133.png)